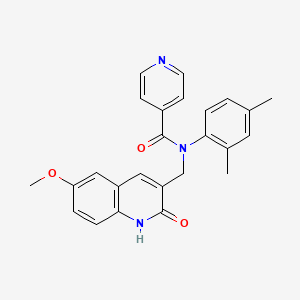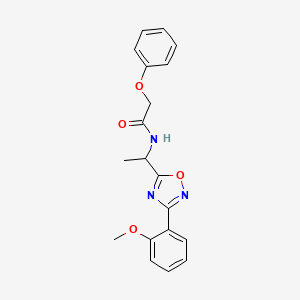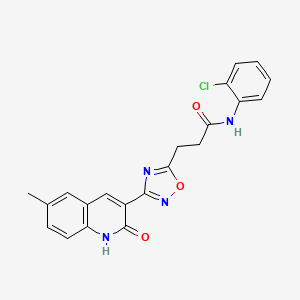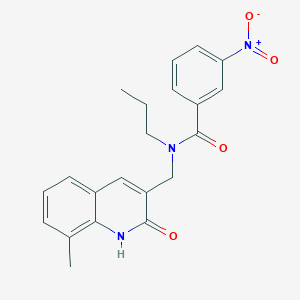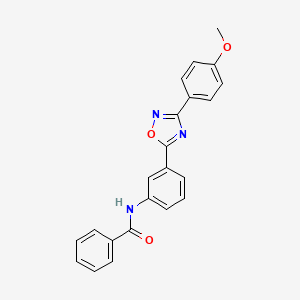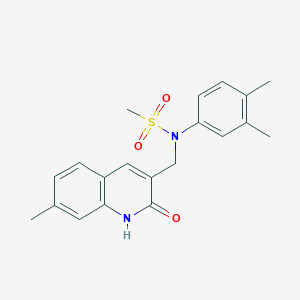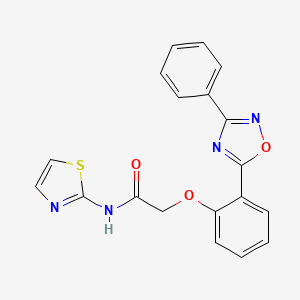
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. The exact mechanism of action of the compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the growth of bacterial and fungal strains, including multidrug-resistant strains. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In animal studies, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a valuable tool for studying microbial physiology and pathogenesis. Another advantage is the compound's ability to inhibit specific signaling pathways in cancer cells, making it a useful tool for studying cancer biology.
One limitation of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, and further research is needed to determine its safety and potential side effects. Another limitation is the compound's limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in scientific research. One direction is the development of new drug candidates based on the compound's structure and mechanism of action. The compound's antimicrobial and anticancer properties make it a promising candidate for drug development. Another direction is the exploration of the compound's potential applications in other fields, such as agriculture and environmental science. The compound's broad-spectrum antimicrobial activity may have applications in crop protection and food safety. Furthermore, the compound's ability to inhibit specific signaling pathways may have applications in environmental toxicology and pollution control.
Conclusion
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound with potential applications in various fields of scientific research. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand the compound's mode of action and potential applications in drug development, agriculture, and environmental science.
Synthesemethoden
The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and 2-bromo-N-(thiazol-2-yl)acetamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(21-19-20-10-11-27-19)12-25-15-9-5-4-8-14(15)18-22-17(23-26-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUJDBAHHFVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

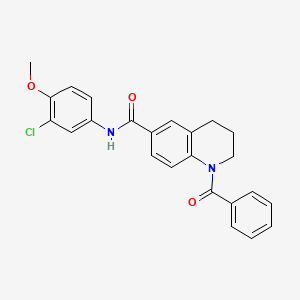
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
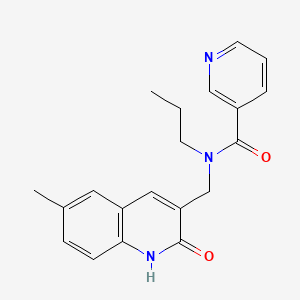

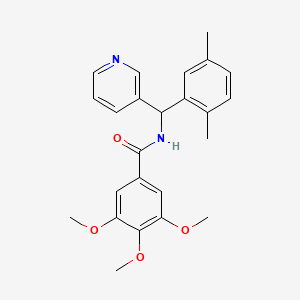
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)

